Dimethylarsinous acid

Description

Properties

IUPAC Name |

dimethylarsinous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEGQTCMQUFPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AsO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203615 |

Source

|

| Record name | Dimethylarsinous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Dimethylarsinous acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55094-22-9 |

Source

|

| Record name | Dimethylarsinous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55094-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylarsinous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055094229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsinous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylarsinous acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the chemical properties of dimethylarsinous acid

An In-depth Technical Guide to the Chemical Properties of Dimethylarsinous Acid

Foreword: A Note on Nomenclature and Valence State

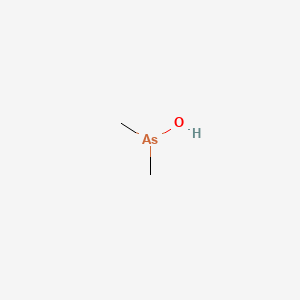

In the study of organoarsenic compounds, precision in nomenclature is paramount to ensuring both scientific accuracy and safety. This guide focuses on This compound , a trivalent arsenical with the chemical formula (CH₃)₂AsOH. It is critically important to distinguish this compound from its pentavalent counterpart, dimethylarsinic acid (also known as cacodylic acid), which has the formula (CH₃)₂AsO₂H. This compound, the subject of this guide, is a highly reactive and toxic intermediate metabolite, whereas dimethylarsinic acid is the more stable, yet still hazardous, end product of arsenic methylation in many species.[1][2][3] Throughout this document, we will use the designations DMA(III) for this compound and DMA(V) for dimethylarsinic acid to emphasize this crucial difference in the arsenic atom's oxidation state.

Introduction: The Reactive Heart of Arsenic's Toxicity

This compound (DMA(III)) stands as a pivotal, yet ephemeral, molecule in the complex biogeochemical cycling and metabolism of arsenic.[2] While often overshadowed by its more stable oxidized form, DMA(V), recent research has identified DMA(III) as a key mediator of the profound cytotoxicity and carcinogenicity associated with inorganic arsenic exposure.[1][2][4] It is formed in vivo as an intermediate in the biomethylation pathway, a process once thought to be purely for detoxification but now understood to produce highly reactive species.[5][6]

This guide, intended for researchers, toxicologists, and drug development professionals, provides a comprehensive exploration of the core chemical properties of DMA(III). We will dissect its structure, formation, and inherent instability, which dictates its chemical behavior and biological interactions. By understanding the causality behind its reactivity—from its affinity for thiols to its role in generating oxidative stress—we can better appreciate its significance as a toxicant and a target for further investigation.

Chemical Identity and Physicochemical Properties

Due to the high reactivity and instability of DMA(III), its experimental physicochemical data is limited.[2][3] It is most often studied as a transient species in biological or environmental systems. For clarity and comparison, the properties of both DMA(III) and the more stable DMA(V) are presented below.

Table 1: Chemical Identifiers for Dimethylated Arsenicals

| Identifier | This compound (DMA(III)) | Dimethylarsinic Acid (DMA(V) / Cacodylic Acid) |

| IUPAC Name | This compound | dimethylarsinic acid |

| CAS Number | 55094-22-9[2][7][8] | 75-60-5[9][10][11] |

| Molecular Formula | C₂H₇AsO[7][8] | C₂H₇AsO₂[12][13] |

| Molecular Weight | 122.00 g/mol [8] | 138.00 g/mol [9][10] |

| Canonical SMILES | CO[7][8] | C(=O)O[14] |

| InChIKey | VDEGQTCMQUFPFH-UHFFFAOYSA-N[7][8] | OGGXGZAMXPVRFZ-UHFFFAOYSA-N[15] |

Table 2: Physicochemical Properties of Dimethylated Arsenicals

| Property | This compound (DMA(III)) | Dimethylarsinic Acid (DMA(V) / Cacodylic Acid) | Reference(s) |

| Physical State | Solid (Theorized) | Colorless, odorless crystalline solid | [7][9][10][13] |

| Melting Point | Not available | 192-198 °C | [9][10] |

| Boiling Point | Not available | >200 °C | [9][15] |

| Water Solubility | Not available (expected to be soluble) | 2000 g/L at 25 °C | [9][10] |

| pKa | Not available | ~6.25 | [9][12] |

Formation and Synthesis: A Tale of Biology and Hazardous Chemistry

DMA(III) is primarily encountered as a product of biological metabolism rather than direct chemical synthesis, the latter being fraught with extreme hazards.

Biosynthesis: The Arsenic Methylation Pathway

The primary route to DMA(III) formation in humans and many animals is the enzymatic methylation of inorganic arsenic. This pathway involves the sequential reduction of pentavalent arsenic to trivalent arsenic, followed by oxidative methylation.[5]

-

Uptake and Initial Reduction: Inorganic arsenate (As(V)) is taken up by cells and reduced to the more toxic arsenite (As(III)).

-

First Methylation: Arsenic (+3 oxidation state) methyltransferase (AS3MT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to As(III), forming monomethylarsonous acid (MMA(III)).[2]

-

Second Methylation: In a subsequent step, AS3MT catalyzes a second methylation, converting MMA(III) to this compound (DMA(III)).[2]

-

Final Oxidation: DMA(III) is highly susceptible to oxidation, readily converting to the more stable dimethylarsinic acid (DMA(V)), which is a major urinary metabolite.[1][2][5]

Caption: Metabolic pathway of inorganic arsenic leading to the formation of DMA(III).

Chemical Synthesis

Disclaimer: The direct synthesis of DMA(III) is not well-documented in modern literature due to its instability and the extreme toxicity of the required precursors. Historical methods for related compounds involve highly hazardous materials and should not be attempted without specialized expertise and safety infrastructure.[16]

The historical synthesis of the related cacodyl precursors, known as "Cadet's Fuming Liquid," involved reacting arsenic trioxide with potassium acetate.[9][16] This produced a spontaneously flammable and highly toxic mixture containing cacodyl ((CH₃)₂As)₂ and cacodyl oxide (((CH₃)₂As)₂O).[9] Subsequent oxidation of this mixture yields DMA(V).[16] DMA(III) can be formed in situ by the controlled reduction of DMA(V).[12][17]

Chemical Reactivity and Stability

The chemistry of DMA(III) is dominated by its high reactivity, a direct consequence of the lone pair of electrons on the trivalent arsenic atom. This makes it a potent nucleophile and highly susceptible to oxidation.

-

Oxidation: DMA(III) is readily and rapidly oxidized to the pentavalent DMA(V), especially in the presence of oxygen or other oxidizing agents.[2][3] This instability is a primary reason for the difficulty in its isolation and detection.[3]

-

Reaction with Thiols: Trivalent arsenicals have a strong affinity for sulfhydryl (-SH) groups. DMA(III) can readily bind to cysteine residues in proteins and to glutathione, disrupting protein function and depleting cellular antioxidant defenses. This interaction is a primary mechanism of its toxicity.[13]

-

Generation of Reactive Oxygen Species (ROS): The reaction of DMA(III) with molecular oxygen can generate highly damaging radical species, including the dimethylarsenic radical and the dimethylarsenic peroxyl radical.[5] This process contributes significantly to arsenic-induced oxidative stress and DNA damage.[5][6]

-

Further Methylation: In some biological systems, DMA(III) can be further methylated by AS3MT to form trimethylarsine oxide (TMAO).[1][17]

Caption: Key reactivity pathways of this compound (DMA(III)).

Toxicological Profile and Biological Significance

DMA(III) is not merely an intermediate; it is a potent cytotoxin. Its toxicity far exceeds that of inorganic arsenicals and its pentavalent counterpart, DMA(V).[1][18]

Table 3: Comparative Cytotoxicity of Arsenic Species in A431 Cells

| Arsenical Compound | Oxidation State | LC₅₀ (µM) | Relative Toxicity |

| This compound (DMA(III)) | +3 | 2.16 | Very High |

| Arsenite (iAs(III)) | +3 | 5.49 | High |

| Dimethylmonothioarsinic Acid (DMMTA(V)) | +5 | 10.7 | High |

| Arsenate (iAs(V)) | +5 | 571 | Low |

| Dimethylarsinic Acid (DMA(V)) | +5 | 843 | Low |

| Data sourced from a study on human epidermoid carcinoma A431 cells.[18] |

The biological significance of DMA(III) lies in its proposed role as the ultimate carcinogenic species in DMA(V)-induced cancers, particularly of the urothelium (urinary bladder).[1][4] The hypothesis is that ingested DMA(V) is reduced in vivo to the highly reactive DMA(III), which then exerts its toxic effects directly on bladder cells.[1][4] Its genotoxicity is linked to the generation of ROS, which can cause DNA single-strand breaks.[5][19]

Analytical Methodologies for Speciation

The inherent instability of DMA(III) makes its detection and quantification a significant analytical challenge.[2][3] Samples must be handled carefully to prevent artefactual oxidation to DMA(V). The gold-standard approach involves chromatographic separation coupled with a highly sensitive arsenic-specific detector.

Experimental Protocol: Arsenic Speciation in Urine via HPLC-ICP-MS

This protocol is adapted from methodologies designed to separate and detect unstable trivalent arsenic metabolites.[6]

Objective: To separate and quantify eight arsenic species, including DMA(III), from a human urine matrix.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Anion-exchange column

-

Urine samples, collected and immediately frozen or preserved.

-

Arsenic species standards (As(V), As(III), MMA(V), DMA(V), etc.) - Note: Pure DMA(III) standards are not widely available commercially and often must be generated in-situ or sourced from specialty labs.

-

Mobile phase buffers (e.g., ammonium carbonate or phosphate buffers)

Methodology:

-

Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples to remove any particulate matter. c. Dilute the supernatant with the mobile phase eluent. A 1:5 or 1:10 dilution is common to minimize matrix effects. d. Filter the diluted sample through a 0.45 µm filter immediately prior to injection.

-

Chromatographic Separation: a. Equilibrate the anion-exchange column with the mobile phase at a constant flow rate. b. Inject a known volume (e.g., 20 µL) of the prepared sample into the HPLC system. c. Perform an isocratic elution under optimized conditions to separate the different arsenic species based on their charge and affinity for the stationary phase. The separation of all eight key species can often be achieved in under 10 minutes.[6]

-

Detection and Quantification: a. The eluent from the HPLC column is introduced directly into the nebulizer of the ICP-MS. b. The ICP-MS is tuned to monitor for arsenic at m/z 75. c. A chromatogram is generated, showing peaks corresponding to the different arsenic species as they elute from the column. d. Quantify the concentration of each species by comparing the peak area to a calibration curve generated from certified standards.

Caption: Experimental workflow for arsenic speciation analysis using HPLC-ICP-MS.

Safety and Handling

EXTREME CAUTION: All arsenic compounds are highly toxic and are classified as Group A or Group 1 carcinogens.[9][12] Trivalent arsenicals like DMA(III) are exceptionally hazardous.

Table 4: Hazard Profile for Arsenic Compounds

| Hazard Category | Statement | Reference(s) |

| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | [12][20][21] |

| Carcinogenicity | May cause cancer. Known human carcinogen. | [9][19][20] |

| Handling Precautions | Handle only in a designated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles. | [9][21] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, chemically active metals. | [11] |

| First Aid (Inhalation) | Remove to fresh air. Seek immediate medical attention. | [20] |

| First Aid (Skin Contact) | Wash off immediately with plenty of water for at least 15 minutes. | [20] |

Conclusion

This compound (DMA(III)) is a central figure in the narrative of arsenic toxicity. Its chemical properties—defined by the reactive trivalent arsenic center—render it an unstable but potent biological agent. The propensity of DMA(III) for rapid oxidation, its high affinity for thiols, and its capacity to generate reactive oxygen species are the chemical underpinnings of its cytotoxic and genotoxic effects. For researchers in toxicology and drug development, understanding the transient chemistry of DMA(III) is not merely an academic exercise; it is essential for elucidating the mechanisms of arsenic-induced disease and for developing strategies for its detection and potential mitigation.

References

-

Cohen, S. M., et al. (2002). Possible Role of this compound in Dimethylarsinic Acid-Induced Urothelial Toxicity and Regeneration in the Rat. Chemical Research in Toxicology. [Link]

-

Wikipedia. (n.d.). Cacodylic acid. [Link]

-

Grokipedia. (n.d.). Cacodylic acid. [Link]

-

Kenyon, E. M., & Hughes, M. F. (2001). A concise review of the toxicity and carcinogenicity of dimethylarsinic acid. Toxicology. [Link]

-

EXTOXNET. (1996). Pesticide Information Profile: Cacodylic Acid. [Link]

-

Wikipedia. (n.d.). Arsenic poisoning. [Link]

-

PubMed. (2002). Possible role of this compound in dimethylarsinic acid-induced urothelial toxicity and regeneration in the rat. [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Cacodylic Acid. [Link]

-

Hirano, S., et al. (2004). Toxicity of dimethylmonothioarsinic acid toward human epidermoid carcinoma A431 cells. Chemical Research in Toxicology. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

CAS Common Chemistry. (n.d.). Dimethylarsinic acid. [Link]

-

ResearchGate. (n.d.). Postulated pathway for metabolism of dimethylarsinic acid. [Link]

-

Chem Service. (2018). Safety Data Sheet: Dimethylarsinic acid. [Link]

-

Gong, Z., et al. (2001). Unstable trivalent arsenic metabolites, monomethylarsonous acid and this compound. Journal of Analytical Atomic Spectrometry. [Link]

-

Mandal, B. K., et al. (2001). Identification of dimethylarsinous and monomethylarsonous acids in human urine of the arsenic-affected areas in West Bengal, India. Journal of Toxicology and Environmental Health, Part A. [Link]

-

Le, X. C., et al. (2003). Speciation of this compound and trimethylarsine oxide in urine from rats fed with... PubMed. [Link]

-

Le, X. C., et al. (2003). Speciation of this compound and Trimethylarsine Oxide in Urine from Rats Fed with... Analytical Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Unstable trivalent arsenic metabolites, monomethylarsonous acid and this compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 4. Possible role of this compound in dimethylarsinic acid-induced urothelial toxicity and regeneration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 6. Identification of dimethylarsinous and monomethylarsonous acids in human urine of the arsenic-affected areas in West Bengal, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C2H7AsO | CID 185792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EXTOXNET PIP - CACODYLIC ACID [extoxnet.orst.edu]

- 11. nj.gov [nj.gov]

- 12. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. CAS 75-60-5: Dimethylarsinic acid | CymitQuimica [cymitquimica.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Toxicity of dimethylmonothioarsinic acid toward human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdn.chemservice.com [cdn.chemservice.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of Dimethylarsinous Acid

For Research Personnel in Chemistry and Drug Development

Disclaimer: The synthesis pathways described herein involve organoarsenic compounds, which are extremely toxic, hazardous, and carcinogenic.[1][2] Intermediates can be spontaneously flammable in air.[1][3] These procedures should only be contemplated by experienced scientists with specialized training in handling highly toxic and pyrophoric materials within a controlled laboratory environment equipped with appropriate safety infrastructure. This document is for informational and theoretical purposes only and does not constitute a recommendation or a validated protocol for inexperienced personnel.

Introduction: The Trivalent Organoarsenical Landscape

Dimethylarsinous acid, (CH₃)₂AsOH, is a trivalent organoarsenic compound of significant interest in toxicological and metabolic studies. It is a key metabolite in the biotransformation of inorganic arsenic, and its trivalent state, DMA(III), is implicated in the mechanisms of arsenic-induced toxicity.[4][5] Unlike its more stable pentavalent counterpart, dimethylarsinic acid ((CH₃)₂AsO₂H), also known as cacodylic acid, this compound is a more reactive species.

This guide provides a detailed overview of the synthetic pathways to this compound, focusing on a logical, two-part strategy: first, the synthesis of the stable pentavalent precursor, dimethylarsinic acid, and second, its subsequent reduction to the target trivalent compound. We will explore both the historical foundations of this chemistry and more contemporary approaches, providing a causal explanation for the methodologies employed.

Part I: Synthesis of the Precursor, Dimethylarsinic Acid (Cacodylic Acid)

The most viable route to this compound begins with its oxidized, pentavalent form, dimethylarsinic acid (cacodylic acid). Two primary methods for the synthesis of this precursor are documented.

The Historical Synthesis via Cadet's Fuming Liquid

This pathway, dating back to the 18th century, represents the first synthesis of an organometallic compound and is of significant historical importance.[2][3][6][7] It is a hazardous, multi-step process that is not recommended for modern laboratory practice but is instructive in understanding the origins of organoarsenic chemistry.

The process begins with the reaction of arsenic trioxide (As₂O₃) and potassium acetate (CH₃COOK) upon heating to produce "Cadet's Fuming Liquid," a mixture primarily composed of cacodyl (((CH₃)₂As)₂) and cacodyl oxide ([(CH₃)₂As]₂O).[6][8] This mixture is notoriously foul-smelling, toxic, and pyrophoric.[3] The cacodyl oxide is then oxidized to yield cacodylic acid.

Caption: Reduction of dimethylarsinic acid to this compound.

Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, dissolve dimethylarsinic acid in a suitable solvent, such as aqueous hydrochloric acid.

-

Addition of Reagents: Add a catalytic amount of hydroiodic acid (HI) or an iodide salt (e.g., KI). 3[2]. Reduction: Bubble sulfur dioxide (SO₂) gas through the solution. T[2]he reaction reduces the As(V) to As(III), forming dimethyliodoarsine ((CH₃)₂AsI) and sulfur trioxide (SO₃).

-

Hydrolysis: Carefully neutralize the reaction mixture. The dimethyliodoarsine intermediate will hydrolyze in the aqueous environment to form this compound.

-

Workup and Isolation: The isolation of pure this compound can be challenging due to its reactivity. Extraction into an organic solvent followed by careful removal of the solvent under an inert atmosphere may be required. Characterization should be performed promptly.

Data Summary

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards |

| Arsenic Trioxide | As₂O₃ | 197.84 | White solid | Highly toxic, Carcinogen |

| Potassium Acetate | CH₃COOK | 98.14 | White solid | Hygroscopic |

| Cacodyl Oxide | [(CH₃)₂As]₂O | 225.98 | Oily liquid | Pyrophoric, Highly Toxic, Foul Odor |

| Dimethylarsinic Acid | (CH₃)₂AsO₂H | 138.00 | Colorless solid | Toxic, Herbicide |

| This compound | (CH₃)₂AsOH | 122.00 | (Expected) Solid/Oil | Highly Toxic, Reactive |

Safety and Handling: A Critical Imperative

Working with organoarsenic compounds requires the highest level of safety precautions.

-

Extreme Toxicity: All arsenic compounds, including precursors, intermediates, and final products, are highly toxic and carcinogenic. T[1][2]hey can be fatal if ingested, inhaled, or absorbed through the skin.

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with excellent ventilation. A glovebox under an inert atmosphere is recommended for handling pyrophoric intermediates like Cadet's Liquid or air-sensitive products.

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

-

Waste Disposal: All arsenic-contaminated waste (glassware, PPE, solutions) must be segregated and disposed of as hazardous waste according to institutional and federal regulations.

References

-

Cacodylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Cacodylic acid. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Seyferth, D. (2001). Cadet's Fuming Arsenical Liquid and the Cacodyl Compounds of Bunsen. Organometallics, 20(8), 1488–1498. Retrieved from [Link]

-

Cacodyl oxide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Historical highlights in organoarsenic chemistry. (2010). RSC Education. Retrieved from [Link]

-

Organoarsenic chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

- Christensen, C. J. (1956). Preparation of cacodyl and cacodyl oxide. U.S. Patent No. 2,756,245.

-

Committee on Medical and Biologic Effects of Environmental Pollutants. (1977). Arsenic. National Academy of Sciences. Retrieved from [Link]

-

Dimethylarsinic Acid (CID 2513). (n.d.). PubChem. Retrieved from [Link]

- Williams, R. H., & Moyerman, R. M. (1967). Process for the manufacture of lower alkyl arsinic acids and alkali metal salts thereof. U.S. Patent No. 3,322,805.

-

Arsenic poisoning. (n.d.). In Wikipedia. Retrieved from [Link]

-

Cohen, S. M., et al. (2002). Possible role of this compound in dimethylarsinic acid-induced urothelial toxicity and regeneration in the rat. Chemical Research in Toxicology, 15(9), 1150-1157. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cacodylic_acid [chemeurope.com]

- 3. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 4. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 5. Possible role of this compound in dimethylarsinic acid-induced urothelial toxicity and regeneration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cacodyl oxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Toxicological Effects of Dimethylarsinous Acid on Human Cells

Abstract: Dimethylarsinous acid (DMA(III)), a trivalent methylated metabolite of inorganic arsenic, is a potent toxicant and carcinogen.[1][2][3] Historically, the methylation of inorganic arsenic was considered a detoxification pathway. However, accumulating evidence demonstrates that methylated trivalent arsenicals, including DMA(III), exhibit greater cellular toxicity than their inorganic precursors. This guide provides a comprehensive technical overview of the toxicological effects of DMA(III) on human cells. We will delve into the core mechanisms of DMA(III)-induced cellular damage, focusing on the induction of oxidative stress, genotoxicity, and apoptosis. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for assessing these toxicological endpoints, complete with insights into experimental design and data interpretation.

Introduction to this compound (DMA(III))

Inorganic arsenic is a ubiquitous environmental contaminant and a recognized human carcinogen.[1] In humans, inorganic arsenic undergoes a series of methylation and reduction reactions, primarily in the liver, leading to the formation of several metabolites, including monomethylarsonous acid (MMA(III)) and this compound (DMA(III)).[1][4] While this biomethylation process was once thought to be a detoxification mechanism, it is now understood that these trivalent methylated intermediates are highly reactive and cytotoxic.[3] DMA(III) has been detected in the urine of individuals exposed to inorganic arsenic, highlighting its relevance in human toxicology.[3] Understanding the specific cellular and molecular impacts of DMA(III) is therefore critical for assessing the risks associated with arsenic exposure and for developing potential therapeutic interventions.

Core Toxicological Mechanisms of DMA(III)

The toxicity of DMA(III) in human cells is multifactorial, stemming from its high reactivity and ability to interfere with multiple cellular processes. The primary mechanisms are detailed below.

Induction of Oxidative Stress

A central tenet of DMA(III) toxicity is its capacity to induce severe oxidative stress. This occurs through the generation of reactive oxygen species (ROS), such as the dimethylarsenic radical and the dimethylarsenic peroxyl radical, which are formed when DMA(III) reacts with molecular oxygen.[1] This process can be exacerbated by the DMA(III)-mediated release of iron from ferritin, which can further catalyze the formation of highly reactive hydroxyl radicals.[1]

The resulting surge in ROS overwhelms the cell's antioxidant defense systems, leading to widespread damage to vital macromolecules.[1] This includes lipid peroxidation, protein oxidation, and, critically, oxidative DNA damage.[1][5]

Genotoxicity: DNA Damage and Repair Inhibition

DMA(III) is a potent genotoxic agent. Its ability to generate ROS leads to indirect DNA damage, including the formation of single-strand breaks and oxidative base modifications.[5][6] Studies using isolated DNA have shown that DMA(III) can directly cause DNA strand breaks, an effect mediated by the production of ROS during its oxidation to the pentavalent form, DMA(V).[5]

Furthermore, arsenic compounds are known to interfere with DNA repair mechanisms.[1][7] This inhibition of repair enzymes exacerbates the accumulation of DNA lesions, increasing the likelihood of mutations and contributing to the carcinogenic potential of arsenic.[1]

Mitochondrial Dysfunction and Apoptosis

The mitochondrion is a key target of DMA(III)-induced toxicity. Oxidative stress triggered by DMA(III) can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[8][9]

This release initiates the intrinsic apoptotic pathway. In human HepaRG cells, DMA(III) exposure has been shown to increase the activity of caspase-9, a key initiator caspase in this pathway, followed by the activation of executioner caspases like caspase-3/7, ultimately leading to programmed cell death.[10] The induction of apoptosis is a hallmark of DMA(III) cytotoxicity and has been observed in various human cell lines.[10][11]

Methodologies for Assessing DMA(III) Toxicity

A robust assessment of DMA(III) toxicity requires a multi-pronged approach using validated in vitro assays. This section provides detailed protocols for key experiments.

In Vitro Models

A variety of human cell lines are utilized to study arsenic toxicity, each with its own advantages. For instance, human keratinocyte cell lines like HaCaT are relevant for studying dermal exposure, while leukemia cell lines such as HL-60 are used in cancer research.[7][12][13] Liver cell lines like HepG2 or HepaRG are crucial for metabolic studies, as the liver is the primary site of arsenic methylation.[10][14]

Experimental Workflow for In Vitro Toxicity Assessment

Sources

- 1. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 2. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro Assays of Inorganic Arsenic Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DMNQ S-64 induces apoptosis via caspase activation and cyclooxygenase-2 inhibition in human nonsmall lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in apoptotic signaling and toxicity between dimethylmonothioarsinic acid (DMMTAV) and its active metabolite, this compound (DMAIII), in HepaRG cells: Possibility of apoptosis cascade based on diversity of active metabolites of DMMTAV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of dimethylarsinic acid against human leukemia and multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. "In-vitro cell culture model to determine toxic effects of soil Arsenic" by Manas Warke, Madeline English et al. [digitalcommons.mtu.edu]

- 14. researchgate.net [researchgate.net]

The Double-Edged Sword: Unraveling the Role of Dimethylarsinous Acid in Arsenic Carcinogenesis

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Inorganic arsenic, a potent human carcinogen, undergoes a complex metabolic transformation within the body, leading to the formation of several organic arsenicals.[1][2] For many years, this methylation process was considered a detoxification pathway.[3] However, emerging evidence has compellingly shifted this paradigm, identifying certain trivalent methylated intermediates as highly reactive and toxic species.[1][4] This guide focuses on one such critical metabolite: dimethylarsinous acid (DMA(III)). We will delve into the intricate mechanisms by which DMA(III) contributes to arsenic-induced carcinogenesis, exploring its role in generating oxidative stress, inducing DNA damage, and promoting epigenetic alterations. This document serves as a technical resource for researchers in oncology, toxicology, and drug development, providing a foundational understanding of DMA(III)'s multifaceted role in cancer development and highlighting key experimental methodologies for its investigation.

The Biotransformation of Inorganic Arsenic: A Pathway to a Potent Carcinogen

The journey from ingested inorganic arsenic (iAs) to the carcinogenic metabolite DMA(III) is a multi-step enzymatic process primarily occurring in the liver.[1][5] This biotransformation involves a series of reduction and oxidative methylation reactions.[1]

Initially, pentavalent arsenate (As(V)) is reduced to the more toxic trivalent arsenite (As(III)).[1] Subsequently, As(III) is methylated to form monomethylarsonic acid (MMA(V)), which is then reduced to the highly reactive monomethylarsonous acid (MMA(III)).[1][2] A second methylation step converts MMA(III) to dimethylarsinic acid (DMA(V)), which can be further reduced to the focal point of this guide, this compound (DMA(III)).[1][5][3]

While the end products, MMA(V) and DMA(V), are less reactive and more readily excreted, the trivalent intermediates, MMA(III) and DMA(III), are now recognized as key players in arsenic's toxic and carcinogenic effects.[1][2][4]

Caption: Simplified metabolic pathway of inorganic arsenic.

The Core Mechanisms of DMA(III)-Mediated Carcinogenesis

The carcinogenicity of DMA(III) is not attributed to a single mode of action but rather a convergence of multiple deleterious cellular events. The primary mechanisms include the induction of oxidative stress, direct and indirect DNA damage, and the reprogramming of the epigenetic landscape.

Oxidative Stress: The Generation of Reactive Oxygen Species (ROS)

A significant body of evidence points to oxidative stress as a central mechanism in arsenic-induced carcinogenesis.[4][6][7] DMA(III) is a potent inducer of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[3] The interaction of DMA(III) with molecular oxygen can lead to the formation of the dimethylarsenic radical and the dimethylarsenic peroxyl radical, further perpetuating oxidative damage.[3]

This surge in ROS can overwhelm the cell's antioxidant defense systems, leading to damage of crucial biomolecules such as lipids, proteins, and DNA.[6] Oxidative damage to DNA is particularly insidious, as it can lead to mutations in critical genes like oncogenes and tumor suppressors, thereby initiating and promoting carcinogenesis.[8]

Caption: DMA(III)-induced generation of ROS and subsequent cellular damage.

Genotoxicity: A Multi-pronged Assault on DNA Integrity

DMA(III) contributes to genomic instability through several mechanisms, including the induction of DNA strand breaks and the inhibition of DNA repair processes.

-

Direct DNA Damage: Studies have shown that DMA(III) can directly cause scissions in supercoiled DNA.[3] This direct interaction with the genetic material can lead to single and double-strand breaks, which, if not properly repaired, can result in chromosomal aberrations and mutations.[3][9]

-

Inhibition of DNA Repair: Beyond directly damaging DNA, arsenicals have been shown to interfere with crucial DNA repair pathways.[4][10] This can occur through the inhibition of enzymes involved in base excision repair and nucleotide excision repair.[3] By crippling the cell's ability to mend DNA damage, DMA(III) effectively lowers the threshold for mutagenesis, allowing mutations to accumulate and increasing the likelihood of malignant transformation.

Epigenetic Dysregulation: Rewriting the Rules of Gene Expression

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the DNA sequence itself, are increasingly recognized as a key mechanism in arsenic carcinogenesis.[11][12][13] DMA(III) and other arsenic metabolites can induce widespread changes in the epigenetic landscape, including DNA methylation and histone modifications.[10][14]

-

DNA Methylation: Arsenic exposure has been associated with both global hypomethylation and gene-specific hypermethylation.[15][16] The biotransformation of arsenic utilizes S-adenosylmethionine (SAM) as a methyl donor, the same molecule required for DNA methylation.[2] This competition for SAM may lead to global DNA hypomethylation, which can contribute to genomic instability.[16] Conversely, arsenic can also induce hypermethylation of promoter regions of tumor suppressor genes, leading to their silencing.[14][15]

-

Histone Modifications: Arsenicals can alter patterns of histone modifications, such as acetylation and methylation.[14][17][18] These modifications play a critical role in regulating chromatin structure and gene accessibility. By altering these patterns, DMA(III) can influence the expression of genes involved in cell cycle control, apoptosis, and DNA repair, further contributing to the carcinogenic process.[14]

Experimental Models and Methodologies for Studying DMA(III) Carcinogenesis

Investigating the carcinogenic mechanisms of DMA(III) requires a combination of in vitro and in vivo models, coupled with sensitive and specific analytical techniques.

Animal Models

While early studies struggled to replicate arsenic's carcinogenicity in animal models, more recent work has established successful rodent models.[19][20][21] Dimethylarsinic acid (DMA(V)), the precursor to DMA(III), has been shown to be tumorigenic in rats and mice, acting as both a tumor promoter and a complete carcinogen.[9][19][22] These models are crucial for studying target organ specificity and the dose-response relationship of arsenic-induced cancers.[20][21]

| Animal Model | Arsenical | Route of Administration | Observed Tumors | Reference |

| Rats | DMA(V) | Drinking water, diet | Urinary bladder, kidney, liver, thyroid | [22] |

| Mice | DMA(V) | Drinking water | Lung | [21] |

| Transgenic Mice | DMA(V) | Oral | Skin | [9][23] |

Key Experimental Protocols

Protocol 1: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of ROS in cultured cells following exposure to DMA(III).

Methodology: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting total cellular ROS.[24]

-

Cell Culture: Plate adherent cells (e.g., human urothelial cells) in a 96-well plate and culture overnight.

-

Treatment: Treat cells with varying concentrations of DMA(III) for a specified duration. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a working solution of DCFH-DA (typically 5-10 µM in serum-free media) for 30 minutes at 37°C in the dark.[25][26]

-

Measurement: After incubation, wash the cells again with PBS.[26] Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[24][26]

-

Analysis: Normalize the fluorescence intensities to cell viability (e.g., using an MTT assay) to account for any cytotoxic effects of the treatment.

Protocol 2: Assessment of DNA Damage using the Comet Assay

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells exposed to DMA(III).

Methodology: The single-cell gel electrophoresis (comet) assay is a sensitive technique for measuring DNA damage.[27][28][29]

-

Cell Preparation: Expose cultured cells to DMA(III). Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA. Then, subject the slides to electrophoresis. Damaged DNA, containing fragments and relaxed loops, will migrate out of the nucleus, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Caption: Experimental workflow for investigating DMA(III) carcinogenicity.

Conclusion and Future Directions

This compound, a trivalent methylated metabolite of inorganic arsenic, is a key player in arsenic-induced carcinogenesis. Its ability to generate reactive oxygen species, inflict direct and indirect DNA damage, and alter the epigenetic landscape creates a cellular environment conducive to malignant transformation.

Future research should focus on elucidating the specific signaling pathways activated by DMA(III)-induced oxidative stress and further characterizing the downstream targets of its epigenetic modifications. A deeper understanding of these mechanisms will be instrumental in developing targeted therapeutic strategies and preventative measures for arsenic-exposed populations. The continued development and refinement of relevant animal and in vitro models will be paramount to achieving these goals.

References

-

A review of animal models for the study of arsenic carcinogenesis. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Understanding arsenic carcinogenicity by the use of animal models. (2004). Toxicology and Applied Pharmacology, 198(3), 366-376. Retrieved January 10, 2026, from [Link]

-

DNA Methylation Aberrations in Dimethylarsinic Acid-Induced Bladder Carcinogenesis. (2022). International Journal of Molecular Sciences, 23(19), 11888. Retrieved January 10, 2026, from [Link]

-

Mechanisms of arsenic biotransformation. (2002). Toxicology, 181-182, 211-217. Retrieved January 10, 2026, from [Link]

-

Arsenic poisoning. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2015). Bio-protocol, 5(19), e1596. Retrieved January 10, 2026, from [Link]

-

Arsenic Methyltransferase and Methylation of Inorganic Arsenic. (2020). International Journal of Molecular Sciences, 21(18), 6949. Retrieved January 10, 2026, from [Link]

-

Cancer in experimental animals exposed to arsenic and arsenic compounds. (2011). Critical Reviews in Toxicology, 41(4), 364-399. Retrieved January 10, 2026, from [Link]

-

Arsenic biotransformation as mechanisms for molecular damage. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

A concise review of the toxicity and carcinogenicity of dimethylarsinic acid. (2001). Toxicology, 160(1-3), 227-236. Retrieved January 10, 2026, from [Link]

-

Arsenic Toxicology: Translating between Experimental Models and Human Pathology. (2012). Environmental Health Perspectives, 120(1), 1-5. Retrieved January 10, 2026, from [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE (Journal of Visualized Experiments), (152), e60223. Retrieved January 10, 2026, from [Link]

-

Cancer in Experimental Animals Exposed to Arsenic and Arsenic Compounds. (2011). Critical Reviews in Toxicology, 41(4), 364-399. Retrieved January 10, 2026, from [Link]

-

Earth Abides Arsenic Biotransformations. (2013). Annual Review of Microbiology, 67, 217-234. Retrieved January 10, 2026, from [Link]

-

What is the best protocol to detect ROS in cell culture using CM-H2DCFDA? (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

ROS Assay Kit Protocol. (n.d.). OZ Biosciences. Retrieved January 10, 2026, from [Link]

-

Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. (2025). Abbkine. Retrieved January 10, 2026, from [Link]

-

Voltammetric Detection of Damage to DNA by Arsenic Compounds at a DNA Biosensor. (2010). International Journal of Electrochemical Science, 5, 1374-1384. Retrieved January 10, 2026, from [Link]

-

Assessment of Arsenic Induced DNA Fragmentation by using Comet Assay. (2016). Journal of Clinical Toxicology, 6(2). Retrieved January 10, 2026, from [Link]

-

In vitro DNA damage by arsenic compounds in a human lymphoblastoid cell line (TK6) assessed by the alkaline Comet assay. (2002). Mutagenesis, 17(4), 273-277. Retrieved January 10, 2026, from [Link]

-

Mechanisms of arsenic toxicity and carcinogenesis. (2009). African Journal of Biotechnology, 8(10). Retrieved January 10, 2026, from [Link]

-

Oral administration of dimethylarsinic acid, a main metabolite of inorganic arsenic, in mice promotes skin tumorigenesis initiated by dimethylbenz(a)anthracene with or without ultraviolet B as a promoter. (2001). Biological & Pharmaceutical Bulletin, 24(5), 510-514. Retrieved January 10, 2026, from [Link]

-

Arsenic Exposure Is Associated with Decreased DNA Repair in Vitro and in Individuals Exposed to Drinking Water. (2006). Environmental Health Perspectives, 114(5), 707-712. Retrieved January 10, 2026, from [Link]

-

Induction of oxidative DNA damage by arsenite and its trivalent and pentavalent methylated metabolites in cultured human cells and isolated DNA. (2002). Carcinogenesis, 23(6), 981-986. Retrieved January 10, 2026, from [Link]

-

Possible role of this compound in dimethylarsinic acid-induced urothelial toxicity and regeneration in the rat. (2002). Chemical Research in Toxicology, 15(9), 1210-1217. Retrieved January 10, 2026, from [Link]

-

Maternal–Fetal Exposure to Oncoelements and Their Oxidative and Epigenetic Impact on Pregnancy Outcomes. (2024). International Journal of Molecular Sciences, 25(3), 1709. Retrieved January 10, 2026, from [Link]

-

Integrative Analysis of Epigenetic, Transcriptomic, and Metabolomic Responses to Arsenic Exposure Using Coupled Matrix Factorization. (2025). arXiv. Retrieved January 10, 2026, from [Link]

-

Dimethylarsinic acid (DMA) enhanced lung carcinogenesis via histone H3K9 modification in a transplacental mouse model. (2018). Archives of Toxicology, 92(1), 329-339. Retrieved January 10, 2026, from [Link]

-

Incorporating epigenetic data into the risk assessment process for the toxic metals arsenic, cadmium, chromium, lead, and mercury: strategies and challenges. (2015). Frontiers in Genetics, 6, 256. Retrieved January 10, 2026, from [Link]

-

Epigenetic remodeling during arsenical-induced malignant transformation. (2008). Carcinogenesis, 29(7), 1267-1275. Retrieved January 10, 2026, from [Link]

-

Epigenetics in metal carcinogenesis: Nickel, Arsenic, Chromium and Cadmium. (2009). Metallomics, 1(1), 22-32. Retrieved January 10, 2026, from [Link]

-

Effects of arsenic exposure on DNA methylation and epigenetic gene regulation. (2009). Environmental and Molecular Mutagenesis, 50(8), 797-810. Retrieved January 10, 2026, from [Link]

-

DNA polymerase III requirement for repair of DNA damage caused by methyl methanesulfonate and hydrogen peroxide. (1990). Journal of Bacteriology, 172(11), 6393-6397. Retrieved January 10, 2026, from [Link]

-

Reactive oxygen species: role in the development of cancer and various chronic conditions. (2014). Journal of Carcinogenesis, 13, 18. Retrieved January 10, 2026, from [Link]

-

Arsenic Exposure and Epigenetic Modification: An Updated Systematic Review of Epidemiological Findings. (2022). Journal of Public Health Student Capstones, 1(1). Retrieved January 10, 2026, from [Link]

-

DNA polymerase III requirement for repair of DNA damage caused by methyl methanesulfonate and hydrogen peroxide. (1990). Journal of Bacteriology, 172(11), 6393-6397. Retrieved January 10, 2026, from [Link]

-

Toxicity of dimethylmonothioarsinic acid toward human epidermoid carcinoma A431 cells. (2009). Chemical Research in Toxicology, 22(3), 546-552. Retrieved January 10, 2026, from [Link]

-

An Emerging Role for Epigenetic Dysregulation in Arsenic Toxicity and Carcinogenesis. (2011). Environmental Health Perspectives, 119(1), 11-19. Retrieved January 10, 2026, from [Link]

-

Progress and prospects of reactive oxygen species in metal carcinogenesis. (2020). Cancers, 12(3), 618. Retrieved January 10, 2026, from [Link]

-

Dual Roles of Oxidative Stress in Metal Carcinogenesis. (2012). Toxicology Research, 28(2), 81-88. Retrieved January 10, 2026, from [Link]

-

The role of reactive oxygen species in carcinogenesis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Possible Role of this compound in Dimethylarsinic Acid-Induced Urothelial Toxicity and Regeneration in the Rat. (2002). Chemical Research in Toxicology, 15(9), 1210-1217. Retrieved January 10, 2026, from [Link]

-

Effects of arsenic exposure on DNA methylation and epigenetic gene regulation. (2009). Environmental and Molecular Mutagenesis, 50(8), 797-810. Retrieved January 10, 2026, from [Link]

-

Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements. (2022). Cancers, 14(19), 4642. Retrieved January 10, 2026, from [Link]

Sources

- 1. Mechanisms of arsenic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arsenic Methyltransferase and Methylation of Inorganic Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Progress and prospects of reactive oxygen species in metal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Roles of Oxidative Stress in Metal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species: role in the development of cancer and various chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding arsenic carcinogenicity by the use of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Incorporating epigenetic data into the risk assessment process for the toxic metals arsenic, cadmium, chromium, lead, and mercury: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Emerging Role for Epigenetic Dysregulation in Arsenic Toxicity and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of arsenic exposure on DNA methylation and epigenetic gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epigenetic remodeling during arsenical-induced malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effects of arsenic exposure on DNA methylation and epigenetic gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dimethylarsinic acid (DMA) enhanced lung carcinogenesis via histone H3K9 modification in a transplacental mouse model | Semantic Scholar [semanticscholar.org]

- 18. Epigenetics in metal carcinogenesis: Nickel, Arsenic, Chromium and Cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review of animal models for the study of arsenic carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cancer in experimental animals exposed to arsenic and arsenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cancer in Experimental Animals Exposed to Arsenic and Arsenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oral administration of dimethylarsinic acid, a main metabolite of inorganic arsenic, in mice promotes skin tumorigenesis initiated by dimethylbenz(a)anthracene with or without ultraviolet B as a promoter [pubmed.ncbi.nlm.nih.gov]

- 24. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. academic.oup.com [academic.oup.com]

- 29. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Metabolic Pathway of Inorganic Arsenic to Dimethylarsinous Acid

Part 1: Introduction to Arsenic Biotransformation

Environmental Ubiquity and Toxicological Significance of Inorganic Arsenic

Arsenic, a metalloid ubiquitously distributed in the Earth's crust, poses a significant global health challenge due to its contamination of drinking water and food sources, affecting millions of people worldwide. Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), chronic exposure to inorganic arsenic (iAs) is unequivocally linked to a spectrum of severe health effects, including cancers of the skin, bladder, and lungs, as well as cardiovascular and neurological diseases. The toxicity of arsenic is profoundly dependent on its chemical form, specifically its oxidation state and methylation status. Inorganic arsenic in the environment predominantly exists in two oxidation states: pentavalent arsenate [As(V)] and the more toxic trivalent arsenite [As(III)].

Overview of the Metabolic Pathway: A Detoxification and Bioactivation Paradox

Upon ingestion, inorganic arsenic undergoes a complex metabolic pathway primarily in the liver. This biotransformation was long considered a detoxification process, as the final pentavalent methylated metabolites, monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)), are less acutely toxic and more readily excreted in urine than their inorganic precursors. However, this view has been fundamentally challenged by the discovery of highly reactive and toxic trivalent methylated intermediates: monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)). The formation of these trivalent species represents a "bioactivation," turning the metabolic pathway into a paradoxical process that both facilitates elimination and generates metabolites of greater toxicological potency than the parent compound. This guide will meticulously dissect the sequential steps of this pathway, from cellular entry to the formation of the highly cytotoxic metabolite, this compound.

Part 2: Cellular Ingress and Initial Reduction

The journey of arsenic metabolism begins with its transport across the cell membrane, a process governed by distinct transport systems for its pentavalent and trivalent forms.

Uptake of Pentavalent [As(V)] and Trivalent [As(III)] Inorganic Arsenic

-

Arsenate [As(V)] Uptake: Due to its structural similarity to phosphate (PO₄³⁻), pentavalent arsenate (AsO₄³⁻) hijacks the cellular phosphate transport systems for entry. This uptake is an adventitious process, with phosphate transporters, such as the Pht1 family in plants and analogous systems in mammalian cells, mediating its transport across the plasma membrane. The competitive nature of this uptake means that high extracellular phosphate concentrations can inhibit arsenate influx.

-

Arsenite [As(III)] Uptake: In contrast, trivalent arsenite, which exists predominantly as the uncharged species arsenous acid (H₃AsO₃) at physiological pH, enters cells primarily through aquaglyceroporins (AQPs). These membrane channels, such as AQP7 and AQP9 in mammals, facilitate the transport of small, uncharged solutes like glycerol, and their structural similarity to arsenous acid allows for its efficient passage into the cell. This mode of entry is generally faster and more efficient than that of arsenate.

The Obligatory First Step: Reduction of As(V) to As(III)

For the subsequent methylation process to occur, any arsenate that enters the cell must first be reduced to arsenite. This reduction is a critical activation step, as the trivalent form is the substrate for the primary methylating enzyme. This conversion is catalyzed by arsenate reductases, a group of enzymes that utilize cellular reducing equivalents. In mammals, this reduction can occur in the hepatic cytosol and requires the presence of thiols like glutathione (GSH) or dithiothreitol (DTT) in in vitro assays. Enzymes such as the ArsC family in bacteria, which use thioredoxin or glutaredoxin systems, provide a well-studied model for this reductive process. The reduction of As(V) to As(III) not only prepares arsenic for methylation but also increases its intrinsic toxicity.

Below are the chemical structures of the primary inorganic arsenic forms that initiate the metabolic cascade.

Caption: Chemical structures of arsenate and arsenite.

This guide will continue with a detailed examination of the enzymatic methylation process in the subsequent sections. I will now proceed with generating the content for Part 3 of the technical guide, focusing on the core enzyme AS3MT and its cofactors. This will involve synthesizing the information I have already gathered and performing more targeted searches to flesh out the detailed enzymatic mechanism, the specific roles of cysteine residues, and the precise functions of SAM and GSH/Trx. I will also start designing the Graphviz diagram for the AS3MT catalytic cycle.

Updated plan:

-

Perform targeted Google searches for "AS3MT catalytic mechanism cysteine residues," "S-adenosylmethionine role in arsenic methylation," "glutathione and thioredoxin in AS3MT reaction," "AS3MT structure active site," and "kinetic parameters of AS3MT."

-

Synthesize the search results to write a detailed, technically accurate narrative for Part 3: The Core Engine: Arsenic (+3 oxidation state) Methyltransferase (AS3MT).

-

Explain the structure of AS3MT, the role of its cysteine residues in binding arsenic, and the step-by-step process of methyl group transfer from SAM.

-

Clarify the distinct roles of GSH and Trx as reductants in the catalytic cycle.

-

Create a Graphviz diagram illustrating the AS3MT catalytic cycle, showing the binding of substrates, the methylation and reduction steps, and the release of products.

-

Compile all cited sources with their full details for the final reference list.

-

Proceed to the subsequent sections of the guide.### Part 3: The Core Engine: Arsenic (+3 oxidation state) Methyltransferase (AS3MT)

The biotransformation of inorganic arsenic is orchestrated by a key enzyme, Arsenic (+3 oxidation state) methyltransferase (AS3MT). This enzyme catalyzes the sequential transfer of methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to trivalent arsenic, driving the metabolic cascade.

Enzymology of AS3MT: Structure and Catalytic Site

AS3MT is a highly conserved methyltransferase found across a wide range of species. In humans, it is predominantly expressed in the liver. The enzyme is a monomeric protein characterized by the presence of several highly conserved cysteine (Cys) residues that are critical for its catalytic function. Homology models, based on the crystal structure of a thermophilic algal orthologue, reveal a multi-domain structure containing a distinct SAM-binding domain and a novel arsenic-binding site.

Within the active site of human AS3MT, four cysteine residues are of paramount importance: Cys32, Cys61, Cys156, and Cys206. Site-directed mutagenesis studies have elucidated their specific roles:

-

Cys156 and Cys206: These residues form the primary binding pocket for trivalent arsenicals, including the initial substrate, arsenite (As(III)), and the first methylated intermediate, monomethylarsonous acid (MMA(III)). They are essential for all methylation steps.

-

Cys32 and Cys61: These cysteines play a crucial role in the reductive part of the catalytic cycle. They are proposed to form a transient disulfide bond during the reduction of transient pentavalent arsenic intermediates back to their trivalent state. While essential for the first methylation step (As(III) to MMA(III)), mutations to these residues (C32S or C61S) still permit the second methylation step (MMA(III) to DMA(III)), highlighting their distinct role from the primary arsenic-binding duo.

The Catalytic Cycle: A Stepwise Mechanism of Reductive Methylation

The methylation of arsenic by AS3MT is not a simple addition of a methyl group. It is a complex cycle involving substrate binding, oxidative methylation, and intramolecular reduction. While historically debated, the current consensus supports a model where the enzyme-bound arsenic undergoes transient oxidation to a pentavalent state, which is then immediately reduced back to a trivalent state before the product is released.

The proposed catalytic scheme for human AS3MT proceeds as follows:

-

Substrate Binding: The enzyme preferentially binds arsenite in the form of an arsenic-glutathione complex, such as As(GS)₃, much more rapidly than free arsenite. The arsenite is coordinated by the thiol groups of Cys156 and Cys206.

-

First Oxidative Methylation: The lone pair of electrons on the bound As(III) performs a nucleophilic attack on the methyl group of S-adenosylmethionine (SAM). This transfer forms a transient, enzyme-bound pentavalent intermediate, MAs(V).

-

First Reduction: The MAs(V) intermediate is immediately reduced to the trivalent monomethylarsonous acid (MAs(III)). This reduction is facilitated by Cys32 and Cys61, which donate electrons and form a Cys32-Cys61 disulfide bond in the process. The MAs(III) product remains bound to the enzyme.

-

Enzyme Regeneration: The Cys32-Cys61 disulfide bond is reduced by the thioredoxin (Trx) system, regenerating the enzyme's active state for the next methylation round.

-

Second Oxidative Methylation: The enzyme-bound MAs(III) attacks a second molecule of SAM, forming a transient pentavalent dimethylarsinic acid (DMAs(V)) intermediate.

-

Second Reduction: The DMAs(V) intermediate is reduced to the final trivalent product, this compound (DMAs(III)), again utilizing the cysteine pair.

-

Product Release: The final product, DMAs(III), is released from the enzyme.

Caption: Proposed catalytic cycle of human AS3MT.

Essential Cofactors: The Roles of S-adenosylmethionine (SAM) and Glutathione (GSH)/Thioredoxin (Trx)

The catalytic efficiency of AS3MT is critically dependent on the presence of specific cofactors that perform distinct roles.

-

S-adenosylmethionine (SAM): As the universal biological methyl donor, SAM provides the activated methyl group that is transferred to the arsenic atom in each methylation step. The binding of SAM to AS3MT induces a conformational change that positions the methyl group optimally for nucleophilic attack by the enzyme-bound arsenical. Following methyl transfer, SAM is converted to S-adenosylhomocysteine (SAH).

-

Glutathione (GSH) and Thioredoxin (Trx): These thiol-containing molecules are essential reductants for the AS3MT reaction, though they appear to have distinct functions.

-

Glutathione (GSH): While GSH alone is a poor reductant for AS3MT in vitro, its primary role appears to be in the formation of the preferred substrate, As(GS)₃. This complex binds to the enzyme much more efficiently than free arsenite. GSH may also play a role in reducing an inhibitory disulfide bond within the enzyme structure prior to catalysis, making the active site accessible.

-

Thioredoxin (Trx) System: The thioredoxin system (comprising Trx, thioredoxin reductase, and NADPH) is a highly efficient reductant for AS3MT. Its principal role is to regenerate the active enzyme by reducing the Cys32-Cys61 disulfide bond that is formed during the intramolecular reduction of the pentavalent arsenic intermediates. The combination of both GSH and the Trx system results in the highest catalytic activity in vitro, suggesting a synergistic relationship where GSH facilitates substrate binding and Trx drives enzyme turnover.

-

The guide will next detail the specific steps of the metabolic cascade, leading to the formation of MMA(III) and DMA(III). I will now proceed to write Part 4 of the technical guide. This section will detail the stepwise formation of the methylated arsenic metabolites, focusing on the chemical transformations from inorganic arsenic to monomethylarsonous acid (MMA(III)) and then to this compound (DMA(III)). I will also describe the formation of the pentavalent byproducts. I will use the information already gathered on the AS3MT mechanism and the chemical structures of the metabolites. I will perform targeted searches to confirm the precise chemical structures and properties of MMA(III), DMA(III), MMA(V), and DMA(V) to ensure accuracy. I will also create a comprehensive Graphviz diagram illustrating the entire metabolic cascade.

Updated plan:

-

Perform targeted Google searches for "chemical structure of monomethylarsonous acid," "chemical structure of this compound," "properties of trivalent methylated arsenicals," "oxidation of MMA(III) to MMA(V)," and "formation of dimethylarsinic acid from DMA(III)."

-

Synthesize the information to write a clear, step-by-step description of the metabolic cascade for Part 4.

-

Detail the first methylation step, where inorganic arsenite is converted to MMA(III) by AS3MT.

-

Detail the second methylation step, where the enzyme-bound MMA(III) is converted to DMA(III).

-

Explain the formation of the pentavalent species, MMA(V) and DMA(V), as a result of the oxidation of their more unstable trivalent precursors, particularly upon excretion.

-

Create a comprehensive Graphviz diagram that visually represents the entire metabolic pathway, from the uptake of inorganic arsenic to the final methylated products, indicating the enzymes and cofactors involved at each stage.

-

Continue to compile all cited sources for the final reference list.

-

Proceed to the subsequent sections of the guide.### Part 4: The Metabolic Cascade: From Inorganic Arsenic to this compound

Following the initial reduction of As(V) to As(III), the arsenite molecule embarks on a two-step methylation journey catalyzed by AS3MT. This process sequentially adds methyl groups, transforming the inorganic substrate into highly reactive organic trivalent intermediates.

Step 1: Formation of Monomethylarsonous Acid (MMA(III))

The first committed step in the methylation pathway is the conversion of inorganic arsenite (As(III)) to monomethylarsonous acid (MMA(III)). As detailed in the AS3MT catalytic cycle, As(III), likely presented as an arsenic-glutathione complex, binds to the enzyme. Through the action of S-adenosylmethionine (SAM), a methyl group is transferred to the arsenic atom. This process involves a transient oxidative methylation to a pentavalent intermediate (MAs(V)) followed by an immediate intramolecular reduction, yielding the trivalent product, MMA(III). This initial metabolite is significantly more cytotoxic and genotoxic than its inorganic precursor. Crucially, MMA(III) remains bound to the AS3MT enzyme, poised to act as the substrate for the next round of methylation.

Step 2: Formation of this compound (DMA(III))

With MMA(III) retained in the active site, AS3MT catalyzes the second methylation reaction. A second molecule of SAM donates another methyl group to the monomethylated arsenic species. Similar to the first step, this is believed to proceed via an oxidative methylation to a transient pentavalent intermediate (DMAs(V)), which is then rapidly reduced. The resulting product is this compound (DMA(III)), a dimethylated trivalent arsenical. DMA(III) is subsequently released from the enzyme. Like MMA(III), DMA(III) is a highly reactive and toxic species, capable of inducing oxidative stress and damaging cellular macromolecules.

The Pentavalent Byproducts: MMA(V) and DMA(V)

While the direct enzymatic products of AS3MT are the trivalent species MMA(III) and DMA(III), the most abundant methylated arsenicals detected in urine are their pentavalent counterparts: monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)). This is because the trivalent intermediates, particularly DMA(III), are chemically unstable in an oxygen-rich environment like urine. Upon their release from the cell and subsequent excretion, they undergo non-enzymatic oxidation.

-

MMA(III) → MMA(V)

-

DMA(III) → DMA(V)

This oxidation converts the highly reactive trivalent forms into the more stable and less acutely toxic pentavalent forms. Therefore, the urinary profile, typically showing high levels of DMA(V), reflects both the enzymatic production of DMA(III) and its subsequent environmental oxidation. The ratio of these urinary metabolites (e.g., DMA/MMA) is often used as a biomarker for an individual's arsenic methylation efficiency.

Caption: Key mechanisms of DMA(III) and MMA(III) toxicity.

The final part of this guide will provide detailed experimental protocols for studying this critical metabolic pathway. I will now proceed to write Part 6, the final content section of the technical guide. This part will provide detailed, step-by-step methodologies for key experiments related to the study of arsenic metabolism, as required by the prompt. I will focus on two core protocols: an in vitro assay to measure the activity of the AS3MT enzyme and a standard method for arsenic speciation in biological samples using LC-ICP-MS. I will perform targeted searches to find established, authoritative protocols for these procedures. I will also create a Graphviz diagram for the experimental workflow of the speciation analysis.

Updated plan:

-

Perform targeted Google searches for "in vitro AS3MT activity assay protocol," "recombinant AS3MT enzyme assay," "arsenic speciation analysis protocol LC-ICP-MS biological samples," "sample preparation for arsenic speciation in urine," and "HPLC-ICP-MS parameters for arsenic analysis."

-

Synthesize the retrieved information to write detailed, step-by-step experimental protocols for Part 6.

-

Structure the AS3MT activity assay protocol to include reagent preparation, reaction setup, termination, and product quantification.

-

Structure the LC-ICP-MS protocol to cover sample collection and preservation, sample preparation (digestion/extraction), chromatographic separation, and ICP-MS detection.

-

Create a Graphviz diagram illustrating the workflow for the arsenic speciation analysis, from sample collection to data analysis.

-

Ensure the protocols are presented in a clear, logical, and reproducible format suitable for the target audience.

-

Finally, I will compile the complete "References" section (Part 7) using all the sources cited throughout the guide, ensuring each entry includes the title, source, and a valid, clickable URL.

-

Review the entire document for scientific integrity, formatting, and adherence to all user requirements before generating the final output.### Part 6: Methodologies for Studying Arsenic Metabolism

Elucidating the complex pathway of arsenic biotransformation requires robust and precise analytical methodologies. This section provides detailed, field-proven protocols for two cornerstone experimental procedures: quantifying the enzymatic activity of AS3MT and performing speciation analysis of arsenic metabolites in biological matrices.

Protocol: In Vitro AS3MT Activity Assay

This protocol describes a method to measure the methyltransferase activity of recombinant human AS3MT (hAS3MT) by quantifying the formation of methylated arsenic products from an inorganic arsenite substrate.

Recombinant hAS3MT is incubated with arsenite (As(III)), the methyl donor S-adenosylmethionine (SAM), and a cocktail of physiological reductants (GSH and the Thioredoxin system). The enzyme catalyzes the transfer of methyl groups from SAM to As(III), producing monomethylarsonous acid (MMA(III)) and this compound (DMA(III)). The reaction is terminated, and the products are oxidized to their stable pentavalent forms (MMA(V) and DMA(V)) for quantification by HPLC-ICP-MS.

-

Enzyme: Purified recombinant human AS3MT (hAS3MT)

-

Substrate: Sodium arsenite (NaAsO₂) solution (100 µM stock in deionized water)

-

Methyl Donor: S-adenosylmethionine (SAM) chloride salt (10 mM stock in deionized water, prepare fresh)

-

Reductants:

-

L-Glutathione reduced (GSH) (500 mM stock in deionized water)

-

Human Thioredoxin (Trx) (1 mM stock)

-

Human Thioredoxin Reductase (TR) (300 µM stock)

-

NADPH (30 mM stock)

-

-

Reaction Buffer (2x): 100 mM Sodium Phosphate (NaH₂PO₄), 600 mM NaCl, pH 8.0

-

Termination Reagent: 30% (v/v) Hydrogen Peroxide (H₂O₂)

-

Equipment: Thermomixer or water bath, microcentrifuge tubes, HPLC-ICP-MS system

-

Prepare Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For a final reaction volume of 100 µL, the final concentrations should be:

-

50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0

-

1 µM hAS3MT

-

5 mM GSH

-

10 µM Trx

-

3 µM TR

-

0.3 mM NADPH

-

1 mM SAM

-

-

Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the arsenite substrate to a final concentration of 10 µM. Vortex briefly to mix.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes). Time-course experiments can be performed by stopping reactions at different intervals.

-

Reaction Termination and Oxidation: Stop the reaction by adding 10 µL of 10% H₂O₂ (final concentration ~1%). This step terminates the enzymatic activity and oxidizes all trivalent arsenicals (As(III), MMA(III), DMA(III)) to their more stable pentavalent forms (As(V), MMA(V), DMA(V)).

-

Sample Clarification: Centrifuge the terminated reactions at >14,000 x g for 10 minutes to pellet the denatured protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by HPLC-ICP-MS (see Protocol 6.2). Quantify the concentrations of remaining inorganic arsenic (as As(V)), MMA(V), and DMA(V). Enzyme activity can be expressed as the rate of product (MMA + DMA) formation per unit time per amount of enzyme.

Protocol: Arsenic Speciation Analysis in Biological Samples using LC-ICP-MS